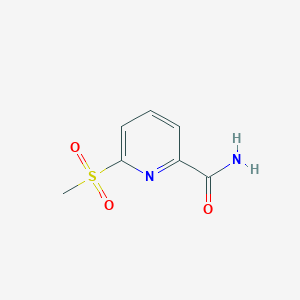

6-Methanesulfonylpyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-13(11,12)6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQWMTHLDOCJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methanesulfonylpyridine 2 Carboxamide and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization for Sulfonyl Introduction

The introduction of a sulfonyl group onto a pyridine ring is a non-trivial synthetic step due to the electron-deficient nature of the heterocycle. Direct C-H functionalization is a significant challenge in heterocyclic chemistry, often requiring pre-functionalized starting materials or specialized activation methods to achieve the desired regioselectivity. chemistryviews.orgd-nb.info

Achieving regioselectivity in the sulfonylation of pyridines is a long-standing challenge. d-nb.info Direct C-H sulfonylation of the parent pyridine often results in a mixture of C2 and C4 isomers. d-nb.info To overcome this, specific methodologies have been developed to control the position of the incoming sulfonyl group.

One novel, one-pot protocol for the C4-selective sulfonylation of pyridines involves activation of the pyridine ring with triflic anhydride (Tf₂O). chemrxiv.orgresearchgate.net This is followed by a base-mediated addition of a sulfinic acid salt, such as sodium para-toluenesulfinate (NaTs), and subsequent re-aromatization. chemistryviews.orgd-nb.info The choice of base is critical for controlling the positional selectivity. While bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to poor regioselectivity, N-methylpiperidine in a chloroform solvent has been shown to furnish the C4-sulfonylated pyridine with high selectivity. d-nb.infochemrxiv.org This approach avoids the need for tailored blocking groups by using a simple, commercially available external base. d-nb.inforesearchgate.net

The table below summarizes the effect of different bases on the regioselectivity of pyridine sulfonylation.

| Base | Solvent | C4/C2 Ratio | Yield |

| DABCO | CH₂Cl₂ | 70:30 | Moderate |

| N-methylpiperidine | CH₂Cl₂ | 83:17 | 73% |

| N-methylpiperidine | CHCl₃ | >95:5 | High |

| N-methylpyrrolidine | CHCl₃ | Decreased Selectivity | Moderate |

| N-methylmorpholine | CHCl₃ | - | <10% |

Data compiled from studies on base-mediated pyridine sulfonylation. d-nb.infochemrxiv.org

While these methods focus on C4 functionalization, the principles of ring activation and directed nucleophilic attack are foundational. For 6-substituted pyridines like the target compound, a more common strategy involves nucleophilic aromatic substitution (SNAr) on a pyridine ring pre-functionalized with a leaving group (e.g., a halogen) at the 6-position. A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines has been demonstrated via an SNAr reaction between readily available pyridines and sodium sulfinate salts. nih.gov

Modular synthesis offers a flexible approach to constructing complex molecules from separate, interchangeable building blocks. chemistryviews.org This strategy is particularly attractive for creating libraries of substituted pyridines. nih.govorganic-chemistry.org

A modular method for installing a sulfonyl group onto a pyridine ring utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). d-nb.info In this approach, an organometallic reagent like phenyl lithium reacts with DABSO to generate a lithium sulfinate in situ. d-nb.info This nucleophile is then added to a pyridine ring that has been activated with triflic anhydride, providing a highly modular and streamlined route to C4-sulfonylated pyridines from three distinct components. chemistryviews.orgd-nb.info

Another modular approach involves a cascade reaction that begins with a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org The resulting 3-azatriene intermediate undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines. nih.gov While not a direct sulfonylation method, this technique exemplifies the power of modular synthesis in building the core pyridine structure with diverse functional groups, which could then be subjected to further transformations. nih.govorganic-chemistry.org

Carboxamide Formation Methodologies at the Pyridine-2 Position

The formation of an amide bond at the C2 position of the pyridine ring (the picolinamide (B142947) scaffold) is the second key synthetic challenge. A variety of methods exist, ranging from classic acid chloride preparations to modern direct coupling reactions.

The direct coupling of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. For pyridine-2-carboxylic acid (picolinic acid), a common method involves its conversion to a more reactive acyl chloride. The reaction of picolinic acid with thionyl chloride generates picolinoyl chloride in situ, which then readily reacts with an amine to afford the corresponding amide in good to moderate yields. nih.govresearchgate.net

Modern coupling reagents have enabled the direct formation of amides from carboxylic acids and amines without the need to isolate an acyl chloride intermediate. A general and highly efficient method involves using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base such as Hünig's base. acs.org This approach is suitable for a wide variety of carboxylate salts and amines, including their hydrochloride salts, with reactions often completing in 1-2 hours in excellent yields. acs.org

Boron-based reagents have also emerged as effective promoters for direct amidation. acs.org Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, facilitates the amidation of carboxylic acids and amines under operationally simple conditions, allowing for equimolar quantities of the reactants. acs.org Boronic acids can also serve as catalysts for this transformation, though these reactions often require the removal of water. acs.org

The table below compares different amidation strategies.

| Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Classic, reliable two-step, one-pot procedure. nih.gov |

| Peptide Coupling | HBTU, Hünig's Base | Highly efficient, fast, direct coupling of carboxylate salts and amines. acs.org |

| Boron Mediated | B(OCH₂CF₃)₃ | Stoichiometric reagent, operationally simple, no water removal needed. acs.org |

An alternative, though less direct, route to carboxamides involves the use of acyl hydrazide intermediates. Hydrazides are compounds derived from oxoacids by replacing a hydroxyl group with a hydrazinyl group (-NHNH₂). nih.gov They can be synthesized from various precursors and serve as versatile intermediates. nih.gov

In this strategy, a precursor such as a pyridine-2-carboxylic acid ester is treated with hydrazine (N₂H₄). The hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace the alcohol and form the corresponding acyl hydrazide (pyridine-2-carbohydrazide). This transformation is known as hydrazinolysis. nih.gov While this method is effective for creating acyl hydrazides, the subsequent conversion of the stable hydrazide to a primary carboxamide is not a standard or high-yielding transformation, making this a less common route compared to direct amidation for synthesizing simple carboxamides. The primary utility of hydrazinolysis is often in creating C-terminal hydrazides in peptide chemistry, which can then be converted to thioesters for native chemical ligation. nih.gov

Integrated Synthetic Routes to 6-Methanesulfonylpyridine-2-carboxamide

An integrated synthetic route to this compound would logically combine a nucleophilic aromatic substitution to introduce the sulfonyl group with a subsequent transformation to form the carboxamide. A plausible pathway can be proposed starting from commercially available precursors.

One efficient route begins with 6-chloro-2-cyanopyridine.

Sulfonylation: The chlorine atom at the C6 position is a good leaving group for nucleophilic aromatic substitution (SNAr). Reacting 6-chloro-2-cyanopyridine with sodium methanesulfinate (B1228633) (CH₃SO₂Na) would displace the chloride to form 6-(methylsulfonyl)-2-cyanopyridine. This type of SNAr reaction is a practical method for creating sulfonylated pyridines. nih.gov

Carboxamide Formation: The nitrile group at the C2 position can then be converted to a primary carboxamide. This can be achieved through controlled partial hydrolysis of the nitrile, often using acidic or basic conditions, or metal catalysis, to yield this compound.

An alternative route could start from 6-chloropicolinic acid.

Sulfonylation: Similar to the route above, an SNAr reaction with sodium methanesulfinate would yield 6-(methylsulfonyl)picolinic acid.

Amidation: The resulting carboxylic acid would then be converted to the target carboxamide using one of the direct amidation methods described previously, such as treatment with thionyl chloride followed by ammonia, or by using a coupling agent like HBTU with ammonia. nih.govacs.org

The table below outlines a proposed integrated synthesis.

| Step | Starting Material | Reagents | Intermediate/Product | Rationale |

| 1 | 6-Chloro-2-cyanopyridine | Sodium methanesulfinate (CH₃SO₂Na) | 6-(Methylsulfonyl)-2-cyanopyridine | SNAr reaction to introduce the sulfonyl group. nih.gov |

| 2 | 6-(Methylsulfonyl)-2-cyanopyridine | H₂O, Acid or Base catalyst | This compound | Partial hydrolysis of the nitrile to the primary amide. |

This integrated approach leverages well-established and efficient reactions to construct the target molecule in a logical, step-wise manner.

Multi-Step Synthesis Design and Yield Optimization

A common multi-step approach to pyridine derivatives involves the construction of a substituted pyridine ring followed by functional group interconversions. While a specific multi-step synthesis for this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

A hypothetical multi-step synthesis could commence with a commercially available substituted pyridine, such as 2-chloro-6-methylpyridine. The synthesis would then proceed through a series of key transformations:

Oxidation of the Methyl Group: The methyl group at the 6-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This would yield 6-chloropyridine-2-carboxylic acid. Optimization of this step would involve careful control of reaction temperature and stoichiometry to maximize the yield and minimize side reactions.

Introduction of the Sulfonyl Group: The chloro group at the 6-position can be substituted with a methanethiolate group (CH₃S⁻) via nucleophilic aromatic substitution. Subsequent oxidation of the resulting thioether with an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) would furnish the desired methanesulfonyl group, yielding 6-(methylsulfonyl)pyridine-2-carboxylic acid. Yield optimization at this stage would focus on the choice of solvent, temperature, and oxidizing agent to ensure complete conversion without over-oxidation or degradation of the pyridine ring.

Amidation of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid at the 2-position into a carboxamide. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be accomplished using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt) in the presence of ammonia. Optimizing the yield for this step would involve exploring different coupling agents, reaction times, and temperatures to achieve high conversion and minimize the formation of byproducts.

Table 1: Hypothetical Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Key Optimization Parameters |

| 1 | Oxidation | 2-chloro-6-methylpyridine, KMnO₄, heat | Temperature, reaction time, stoichiometry of KMnO₄ |

| 2 | Sulfonylation | 6-chloropyridine-2-carboxylic acid, NaSCH₃ then H₂O₂ | Nucleophile concentration, oxidation conditions |

| 3 | Amidation | 6-(methylsulfonyl)pyridine-2-carboxylic acid, SOCl₂ then NH₃ or EDCI/HOBt, NH₃ | Coupling agent, temperature, reaction time |

One-Pot and Cascade Reactions in Target Compound Synthesis

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are increasingly employed in the synthesis of complex molecules. These strategies involve conducting multiple reaction steps in a single reaction vessel without the isolation of intermediates.

The development of a one-pot synthesis for this compound would be a significant advancement, potentially involving the simultaneous or sequential addition of reagents to construct the pyridine ring and introduce the desired functional groups in a single operation.

Purification and Isolation Strategies for Synthetic Intermediates and Final Compounds

The purity of the final compound and its synthetic intermediates is crucial. A combination of chromatographic and non-chromatographic techniques is typically employed for purification.

Chromatographic Separations in Complex Mixture Resolution

Chromatography is a powerful tool for separating complex mixtures of organic compounds. For pyridine derivatives, including those with sulfone and carboxamide functionalities, High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique.

Preparative HPLC: This technique is particularly useful for the final purification of this compound, as it can separate the target compound from closely related impurities. The choice of the stationary phase (e.g., C18 for reverse-phase) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid) is critical for achieving good separation. The efficiency of preparative HPLC allows for the isolation of high-purity compounds, which is essential for many applications.

Flash Chromatography: For the purification of synthetic intermediates on a larger scale, flash chromatography using silica (B1680970) gel is a common and effective method. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is used to elute the compounds from the column based on their polarity.

Recrystallization and Solid-Phase Purification Techniques

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

For aromatic sulfonyl compounds, a variety of solvents can be explored for recrystallization. Common choices include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and their mixtures with water or non-polar solvents like hexanes or heptane. The selection of an appropriate solvent system is often empirical and requires screening various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solid-phase extraction (SPE) can also be utilized for the purification of intermediates. This technique involves passing a solution containing the compound through a solid adsorbent that retains either the desired compound or the impurities, allowing for their separation.

Green Chemistry Principles in the Synthesis of Pyridine-Carboxamide-Sulfone Systems

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. For the synthesis of pyridine-carboxamide-sulfone systems, several green chemistry strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions are inherently more atom-economical than multi-step syntheses with intermediate purifications.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free reaction conditions is another important goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often significantly reduce reaction times and energy input.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of recyclable catalysts is a key area of green chemistry research.

Waste Prevention: Designing synthetic pathways that produce minimal or no waste. This can be achieved through high-yield reactions and the use of atom-economical transformations.

Several green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), can be used to evaluate the environmental performance of a synthetic process. The application of these principles to the synthesis of this compound would lead to a more sustainable and environmentally friendly manufacturing process. Recent progress in sustainable sulfone synthesis highlights the use of greener oxidants like H₂O₂ and the development of catalytic systems for sulfide oxidation.

Chemical Reactivity and Derivatization Strategies of 6 Methanesulfonylpyridine 2 Carboxamide

Functional Group Interconversions of the Carboxamide Moiety

The carboxamide group at the 2-position of the pyridine (B92270) ring is a versatile functional group that can undergo several transformations, including hydrolysis, alcoholysis, reduction, oxidation, and thionation. These reactions provide pathways to other important functional groups such as carboxylic acids, esters, amines, and thioamides.

Hydrolysis and Alcoholysis Reactions

Hydrolysis: The carboxamide group of 6-Methanesulfonylpyridine-2-carboxamide can be hydrolyzed to the corresponding carboxylic acid, 6-methanesulfonylpicolinic acid, under either acidic or basic conditions. The reaction typically requires heating to proceed at a reasonable rate.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide leaving group.

While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of amide hydrolysis are applicable. The reaction conditions can be tailored to favor the formation of the carboxylic acid.

Alcoholysis: The conversion of the carboxamide to an ester can be achieved through alcoholysis. This reaction is typically catalyzed by an acid or a base. Similar to hydrolysis, acid catalysis enhances the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. Base-catalyzed alcoholysis, though less common for primary amides, can proceed with a strong base and an appropriate alcohol. For pyridine-2-carboxamides, this transformation provides a route to various ester derivatives.

A summary of representative conditions for these transformations on related pyridine carboxamides is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | HCl or H2SO4, heat; or NaOH, heat | 6-Methanesulfonylpicolinic acid |

| Alcoholysis | R-OH, H+ or Base, heat | Alkyl 6-methanesulfonylpicolinate |

Reduction and Oxidation Transformations

Reduction: The carboxamide functionality can be reduced to an aminomethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation masterorganicchemistry.com. The reaction converts the C=O double bond into a CH2 group, yielding 2-(aminomethyl)-6-methanesulfonylpyridine. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of primary amides.

Oxidation: The direct oxidation of the carboxamide group of this compound is not a common transformation. Under strong oxidizing conditions, other parts of the molecule, such as the pyridine ring or the sulfonyl group, might be more susceptible to reaction. However, oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed, suggesting the possibility of complex oxidative pathways under specific conditions nih.govacs.org.

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. LiAlH4, THF; 2. H2O | 2-(Aminomethyl)-6-methanesulfonylpyridine |

Thionation Reactions of Carboxamide Functionality

The conversion of the carboxamide to a thioamide can be accomplished using thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this purpose organic-chemistry.orgnih.govrsc.org. The reaction involves the replacement of the carbonyl oxygen with a sulfur atom. The thionation of amides with Lawesson's reagent typically proceeds by heating the amide with the reagent in an inert solvent like toluene (B28343) or xylene nih.govresearchgate.net. The resulting 6-Methanesulfonylpyridine-2-carbothioamide is a valuable intermediate for further synthetic modifications.

The general mechanism for the thionation of a carbonyl compound with Lawesson's reagent is believed to involve the dissociation of the reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the thiocarbonyl compound and a stable phosphorus-oxygen byproduct organic-chemistry.orgcore.ac.uk.

| Transformation | Reagent | Product |

| Thionation | Lawesson's Reagent, Toluene, heat | 6-Methanesulfonylpyridine-2-carbothioamide |

Transformations Involving the Sulfonyl Group

The methanesulfonyl group attached to the 6-position of the pyridine ring is a strong electron-withdrawing group and can also participate in various chemical reactions. These include nucleophilic displacement at the sulfonyl center and desulfonylation reactions.

Nucleophilic Displacement Reactions at the Sulfonyl Center

Nucleophilic attack can occur at the sulfur atom of the sulfonyl group, leading to the displacement of the pyridine ring. However, due to the high stability of the pyridine-sulfur bond, this reaction generally requires strong nucleophiles and harsh reaction conditions. The electron-deficient nature of the pyridine ring makes it a good leaving group in such reactions. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions has been studied, and the mechanism is generally considered to be of the SN2-type at the sulfur atom researchgate.net. While specific examples for this compound are scarce, studies on related arenesulfonyl compounds suggest that nucleophiles can attack the sulfonyl sulfur mdpi.com. The nature of the nucleophile plays a crucial role; for instance, "soft" nucleophiles like thiols have been shown to displace the methylsulfonyl group in other heterocyclic systems byu.edu.

Desulfonylation Reactions and their Mechanistic Aspects

Desulfonylation involves the removal of the sulfonyl group and its replacement with a hydrogen atom or another functional group. These reactions are typically reductive in nature wikipedia.orgorganicreactions.org. A variety of reducing agents can be employed, including metal amalgams (e.g., sodium amalgam), tin hydrides, and samarium(II) iodide wikipedia.orgresearchgate.net.

The mechanism of reductive desulfonylation often involves the formation of a radical anion intermediate upon single electron transfer from the reducing agent to the sulfone wikipedia.orgpsu.edu. This intermediate then fragments to generate a sulfinate anion and a pyridyl radical. The pyridyl radical can then be further reduced and protonated to yield the desulfonylated pyridine derivative. For π-electron-deficient heteroaryl sulfones, such as those of pyridine, tin hydride-mediated reductive desulfonylations are suggested to proceed via attack of the tin radical at an oxygen or sulfur atom of the sulfonyl group, or via a single electron transfer mechanism, facilitated by the electron-withdrawing nature of the pyridine ring researchgate.net.

Heterocyclic allylsulfones have also been shown to function as latent heteroaryl nucleophiles in palladium-catalyzed cross-coupling reactions, where the sulfinate is generated in situ and subsequently undergoes desulfinylative coupling nih.govacs.org.

| Transformation | Reagents and Conditions | Product |

| Reductive Desulfonylation | Na/Hg, ROH; or SmI2, THF; or Bu3SnH, AIBN, heat | Pyridine-2-carboxamide |

Role as a Leaving Group in Substitution Processes

The 6-methanesulfonyl group on the pyridine ring of this compound plays a crucial role in the compound's reactivity, particularly as a leaving group in nucleophilic aromatic substitution (NAS) reactions. The sulfonyl group is a potent electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the sulfonyl group. In this specific molecule, the methanesulfonyl group is at the 6-position, making the 2- and 4-positions more susceptible to nucleophilic attack.

The efficacy of the methanesulfonyl group as a leaving group stems from the stability of the resulting methanesulfinate (B1228633) anion (CH₃SO₂⁻). This stability is due to the delocalization of the negative charge across the two oxygen atoms and the sulfur atom. In a nucleophilic aromatic substitution reaction, a nucleophile attacks the carbon atom bearing the methanesulfonyl group, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the methanesulfinate anion restores the aromaticity of the pyridine ring, yielding the substituted product.

The general mechanism for a nucleophilic aromatic substitution reaction involving this compound can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-6 position of the pyridine ring, which is bonded to the methanesulfonyl group. This step is typically the rate-determining step.

Formation of Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged intermediate, where the negative charge is delocalized over the pyridine ring and the electron-withdrawing carboxamide and methanesulfonyl groups.

Departure of the Leaving Group: The methanesulfinate anion departs from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored.

The presence of the carboxamide group at the 2-position further influences the reactivity. As an additional electron-withdrawing group, it enhances the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack.

Modifications and Derivatizations of the Pyridine Ring System

The pyridine ring of this compound offers several avenues for modification and derivatization, allowing for the synthesis of a diverse range of analogues. These modifications can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it generally unreactive towards electrophilic aromatic substitution (EAS) reactions, which are more characteristic of electron-rich aromatic systems like benzene (B151609). The presence of two strong electron-withdrawing groups, the methanesulfonyl group at the 6-position and the carboxamide group at the 2-position, further deactivates the ring towards electrophilic attack.

Should an EAS reaction be forced under harsh conditions, the substitution would be expected to occur at the meta positions relative to the nitrogen atom, which are the C-3 and C-5 positions. This is because the intermediates formed by attack at the ortho (C-2, C-6) and para (C-4) positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. The directing effects of the existing substituents would also favor substitution at the C-3 or C-5 position. However, due to the severe deactivation of the ring, direct EAS reactions on this compound are generally not a practical strategy for derivatization.

Nucleophilic Aromatic Substitution (NAS) Opportunities

In contrast to its inertness towards EAS, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (NAS). The methanesulfonyl group at the C-6 position is an excellent leaving group, as previously discussed. This allows for the displacement of the methanesulfonyl group by a variety of nucleophiles.

Common nucleophiles that can be employed in NAS reactions with this substrate include:

Alkoxides and Aryloxides (RO⁻, ArO⁻): To introduce new ether functionalities.

Amines (RNH₂, R₂NH): To synthesize various amino-pyridine derivatives.

Thiolates (RS⁻): To form thioethers.

Cyanide (CN⁻): To introduce a nitrile group, which can be further elaborated.

The reaction typically proceeds under basic conditions to generate the nucleophile in situ or to neutralize any acid formed during the reaction. The carboxamide group at the C-2 position, being a strong electron-withdrawing group, further activates the ring for NAS at the C-6 position.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

In recent years, metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, including pyridines. For this compound, these methods could potentially be applied to introduce substituents at the C-3, C-4, and C-5 positions, which are not readily accessible through traditional EAS or NAS reactions.

Various transition metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the direct coupling of C-H bonds with a range of coupling partners. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center and positions it in proximity to a specific C-H bond. In the case of this compound, the nitrogen atom of the pyridine ring or the oxygen or nitrogen atom of the carboxamide group could potentially act as directing groups.

Potential cross-coupling reactions could include:

Arylation: Introducing aryl or heteroaryl groups.

Alkylation: Introducing alkyl groups.

Alkenylation: Introducing vinyl groups.

These reactions would provide a versatile and efficient route to a wide array of analogues that would be difficult to synthesize using other methods.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved by modifying the various components of the molecule. One key area for modification is the methanesulfonyl group.

Structural Variations at the Methanesulfonyl Group

Varying the structure of the sulfonyl group can lead to the generation of a library of analogues with potentially different physicochemical and biological properties. This can be achieved by replacing the methyl group with other alkyl or aryl moieties.

The synthesis of such analogues would typically start from a common precursor, 2-carboxamido-6-chloropyridine or a related halogenated derivative. The chloro group at the 6-position can be displaced by a variety of sulfur nucleophiles to introduce the desired sulfonyl group. A general synthetic route would involve:

Thi S-alkylation/S-arylation: Reaction of a suitable thiol (RSH) with a base to form the corresponding thiolate (RS⁻).

Nucleophilic Aromatic Substitution: The thiolate then displaces the chloride at the 6-position of the pyridine ring.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

By using different thiols in the initial step, a range of analogues with different R groups on the sulfonyl moiety can be synthesized.

| R Group | Thiol | Resulting Analogue |

| Ethyl | Ethanethiol | 6-Ethanesulfonylpyridine-2-carboxamide |

| Propyl | Propanethiol | 6-Propanesulfonylpyridine-2-carboxamide |

| Phenyl | Thiophenol | 6-Benzenesulfonylpyridine-2-carboxamide |

| 4-Tolyl | 4-Methylthiophenol | 6-(Toluene-4-sulfonyl)pyridine-2-carboxamide |

This modular approach allows for the systematic exploration of the structure-activity relationship of this class of compounds by introducing a variety of substituents at the 6-position.

Diversity-Oriented Synthesis of Pyridine-Carboxamide Conjugates

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which can be invaluable for the discovery of novel biological probes and drug leads. broadinstitute.orgnih.govcam.ac.uk The application of DOS principles to the this compound scaffold allows for the generation of a wide array of pyridine-carboxamide conjugates. The reactivity of the picolinamide (B142947) (pyridine-2-carboxamide) core, coupled with the electronic influence of the 6-methanesulfonyl group, provides multiple avenues for diversification.

One common approach involves the modification of the carboxamide moiety. The primary amide of this compound can be acylated, alkylated, or coupled with various building blocks to introduce diversity. For instance, condensation reactions with a library of carboxylic acids, facilitated by standard coupling reagents, would yield a collection of N-acyl derivatives. Similarly, reaction with a diverse set of aldehydes or ketones under reductive amination conditions can produce a library of N-alkylated or N-arylated conjugates.

Furthermore, the pyridine ring itself offers opportunities for diversification, although the strong electron-withdrawing nature of both the carboxamide and methanesulfonyl groups deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) reactions at positions activated by these groups could be explored.

A key aspect of DOS is the use of multicomponent reactions. For example, a multicomponent reaction involving this compound, an aldehyde, and an isocyanide (a Passerini or Ugi-type reaction) could rapidly generate complex and diverse adducts in a single step. Microwave-assisted synthesis can further accelerate the generation of these libraries. nih.gov

The following table illustrates a hypothetical DOS library generated from this compound, showcasing the potential for rapid diversification.

| Starting Material | Reaction Type | Diverse Input | Resulting Conjugate Class |

| This compound | Amide N-Acylation | Library of Carboxylic Acids | N-Acyl-6-methanesulfonylpyridine-2-carboxamides |

| This compound | Reductive Amination | Library of Aldehydes/Ketones | N-Alkyl/Aryl-6-methanesulfonylpyridine-2-carboxamides |

| This compound | Ugi Multicomponent Reaction | Library of Aldehydes, Isocyanides, and Carboxylic Acids | Complex α-acylamino amide derivatives |

This table represents a conceptual framework for the diversity-oriented synthesis of conjugates based on the this compound scaffold.

Design of Scaffold-Modified Derivatives

The design of scaffold-modified derivatives, often employing techniques like scaffold hopping, aims to identify novel core structures with improved properties while retaining key pharmacophoric features. mdpi.com For this compound, this could involve modifications to the pyridine ring itself or its complete replacement with other heterocyclic systems.

One strategy for scaffold modification is the functionalization of the pyridine ring. While direct electrophilic substitution is challenging, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) on halogenated precursors to this compound could introduce a wide range of substituents at various positions on the pyridine ring. For instance, starting from a bromo-substituted precursor, a library of aryl, heteroaryl, or alkyl groups could be installed.

Another approach involves the synthesis of bioisosteres, where the pyridine ring is replaced by other heterocycles such as pyrimidine (B1678525), pyrazine (B50134), or pyridazine. This can lead to significant changes in the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, potentially improving its pharmacokinetic profile or target engagement. For example, the synthesis of 4-methanesulfonylpyrimidine-2-carboxamide would represent a scaffold hop from the pyridine core.

The methanesulfonyl group is a key feature of the molecule, likely influencing its solubility and acting as a hydrogen bond acceptor. Derivatives could be designed where this group is modified. For instance, replacing the methyl group with larger alkyl or aryl moieties could probe steric and lipophilic interactions with a biological target. Alternatively, the entire sulfonyl group could be replaced with other electron-withdrawing groups like a nitro or cyano group to explore the impact on electronic properties and biological activity.

The following table outlines potential scaffold modifications for this compound.

| Modification Strategy | Target Moiety | Example of Modified Scaffold | Potential Impact |

| Ring Substitution | Pyridine Ring | Introduction of aryl or alkyl groups via cross-coupling | Altered steric and electronic properties, new interaction points |

| Scaffold Hopping | Pyridine Ring | Replacement with pyrimidine or pyrazine ring | Modified ADME properties, novel intellectual property |

| Functional Group Interconversion | Methanesulfonyl Group | Conversion to sulfonamide or replacement with other alkylsulfonyl groups | Altered hydrogen bonding capacity and lipophilicity |

This table provides examples of how the this compound scaffold could be systematically modified to generate novel derivatives with potentially improved properties.

Coordination Chemistry of 6 Methanesulfonylpyridine 2 Carboxamide As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of 6-Methanesulfonylpyridine-2-carboxamide incorporates several key features that make it an intriguing ligand. The pyridine-2-carboxamide backbone is a well-established chelating motif in coordination chemistry. The introduction of a methanesulfonyl group at the 6-position of the pyridine (B92270) ring adds further potential coordination sites and modulates the electronic properties of the pyridine nitrogen.

The primary nitrogen donor site is the pyridine ring nitrogen. Its coordination to metal ions is a fundamental aspect of pyridine-based ligands. The second potential nitrogen donor is the amide nitrogen of the carboxamide group. While coordination through the amide oxygen is generally more common, deprotonation of the amide proton can lead to coordination via the amide nitrogen, forming a stable five-membered chelate ring with the pyridine nitrogen. This N,N-coordination is a known feature of related pyridine-amide ligands.

The carboxamide group provides a hard oxygen donor atom, which readily coordinates to a variety of metal ions. This coordination through the carbonyl oxygen, in conjunction with the pyridine nitrogen, forms a stable five-membered N,O-chelate ring, a very common binding mode for picolinamide-type ligands. tandfonline.comresearchgate.net

Additionally, the methanesulfonyl group (-SO₂CH₃) introduces two more potential oxygen donor atoms. While the sulfonyl group is generally considered a weaker coordinator than a carboxylate or carbonyl group, its oxygen atoms can participate in bonding, particularly with hard metal ions. researchgate.netrsc.org The involvement of sulfonyl oxygen in coordination can lead to the formation of larger chelate rings or act as a bridge between metal centers. However, in many cases, sulfonate groups may act as hydrogen bond acceptors rather than directly coordinating to the metal ion. rsc.org

The most anticipated coordination mode for this compound is as a bidentate N,O-chelating ligand, utilizing the pyridine nitrogen and the carboxamide oxygen. This arrangement forms a thermodynamically stable five-membered ring with the metal center. tandfonline.comsjctni.edu

Depending on the metal ion, its coordination preferences, and the reaction conditions, the ligand can also exhibit other behaviors:

Monodentate Coordination: The ligand might coordinate solely through the pyridine nitrogen, especially if steric hindrance prevents chelation. tandfonline.com

Bridging Ligand: The carboxamide or sulfonyl groups could bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. Pyridine carboxylate ligands are known to form various structures, including one-dimensional chains. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-carboxamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, IR and NMR spectroscopy, and elemental analysis. While specific studies on this compound are not extensively documented, the behavior of analogous picolinamide (B142947) ligands provides a strong basis for predicting its interactions with various metal ions.

Pyridine-2-carboxamide and its derivatives form stable complexes with a wide array of transition metals, including copper(II), nickel(II), zinc(II), and palladium(II). tandfonline.comnih.govnih.govtandfonline.com The geometry of these complexes is highly dependent on the metal ion and the ligand-to-metal ratio. For instance, octahedral or distorted octahedral geometries are common for Ni(II) and Zn(II), while Pd(II) often forms square planar complexes. tandfonline.comtandfonline.com The ligand can act as a neutral molecule or, upon deprotonation of the amide, as a monoanionic ligand.

Table 1: Examples of Transition Metal Complexes with Analogous Pyridine-Carboxamide Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Palladium(II) | N-(t-butyl)picolinamide | [PdCl₂(L)] | Square Planar | tandfonline.com |

| Nickel(II) | Picolinamide (pia) | [Ni(H₂O)₂(pia)₂]²⁺ | Octahedral | tandfonline.com |

| Copper(II) | Pyridine-2,6-dicarboxamide | - | - | nih.gov |

This table presents data for analogous compounds to illustrate the expected coordination behavior of this compound.

Pyridine-carboxylate and carboxamide ligands are also effective in coordinating with lanthanide (Ln) and main group metal ions. researchgate.netnih.govrsc.orgias.ac.in In lanthanide chemistry, these organic ligands are of particular interest for their "antenna effect," where the ligand absorbs UV light and transfers the energy to the lanthanide ion, resulting in characteristic sharp emission bands. nih.govrsc.org This makes such complexes promising for applications in luminescent materials.

Complexes with main group metals such as cadmium(II) and mercury(II) have also been synthesized and structurally characterized, often revealing different coordination modes, including the formation of polymeric chains bridged by other anions like thiocyanate. researchgate.net Dipicolinate (pyridine-2,6-dicarboxylate) ligands have been shown to form complexes with main group metals like Ca, Sr, Ba, and Pb, achieving coordination numbers from six to nine. ias.ac.in

Table 2: Examples of Lanthanide and Main Group Metal Complexes with Analogous Pyridine-Carboxamide/Carboxylate Ligands

| Metal Ion | Ligand | Complex Formula | Key Features | Reference(s) |

|---|---|---|---|---|

| Europium(III) | Imidazole–biphenyl–carboxylate | [Eu(HL)₂(NO₃)₃] | Luminescent, Seven-coordinate | mdpi.com |

| Terbium(III) | Pyridine-bis(carboxamide) | - | Luminescent properties | tandfonline.com |

| Cadmium(II) | Picolinamide (pia) | catena-[Cd(μ-SCN)₂(pia)] | Polymeric chain | researchgate.net |

This table presents data for analogous compounds to illustrate the expected coordination behavior of this compound.

Crystal Engineering of Coordination Compounds

The deliberate design and construction of crystalline solids with desired properties, known as crystal engineering, is a significant area of research in coordination chemistry. The ligand this compound possesses multiple coordination sites—the pyridine nitrogen, the amide oxygen, and potentially the sulfonyl oxygen atoms—which, along with its capacity for hydrogen bonding via the amide N-H group, makes it a promising building block for the construction of diverse supramolecular architectures.

Coordination of this compound to a metal center can lead to the formation of discrete mononuclear or polynuclear complexes, or it can result in the generation of one-, two-, or three-dimensional coordination polymers. The final architecture is dependent on several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the counter-ion, and the solvent used for crystallization. For instance, metal ions with a preference for octahedral geometry can coordinate to two or three ligands, leading to complexes that can act as nodes in the construction of extended networks.

While specific crystallographic data for coordination compounds of this compound are not widely available in the literature, data from closely related structures, such as other substituted pyridine-2-carboxamide complexes, provide insight into the expected structural features.

Table 1: Representative Crystallographic Data for a Related Pyridine-Carboxamide Metal Complex

| Parameter | Value |

| Compound | [Cu(3-aminopyridine)2(NCS)2] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.7478(4) |

| b (Å) | 20.6247(7) |

| c (Å) | 19.0897(11) |

| β (°) | 92.767(5) |

| V (ų) | 3833.4(3) |

| Z | 4 |

Note: The data presented in this table is for a related compound and is intended to be illustrative of the type of crystallographic information obtained for such complexes.

Mechanistic Studies of Metal-Ligand Interactions

Thermodynamics and Kinetics of Complex Formation

The formation of a metal complex with this compound in solution is an equilibrium process characterized by thermodynamic and kinetic parameters. The thermodynamic stability of the resulting complexes is quantified by the stability constant (K) or its logarithm (log K), which is related to the standard Gibbs free energy change (ΔG°) for the complexation reaction. High stability constants indicate a strong metal-ligand interaction and the formation of a stable complex.

The stability of metal complexes with pyridine-2-carboxamide derivatives is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and electron configuration), the solvent, and the electronic and steric properties of the ligand. The electron-withdrawing nature of the methanesulfonyl group at the 6-position of the pyridine ring in this compound is expected to decrease the basicity of the pyridine nitrogen, which could potentially lead to lower stability constants compared to complexes with electron-donating substituents.

Thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of complexation can be determined from the temperature dependence of the stability constant. These parameters provide further insight into the nature of the metal-ligand bonding. For instance, a negative enthalpy change suggests that the bonding is an exothermic process, while the entropy change reflects the changes in the degrees of freedom of the system upon complexation, including the release of solvent molecules from the metal ion's coordination sphere.

The kinetics of complex formation describe the rate at which the equilibrium is established. These studies often involve techniques that can monitor the concentration of reactants or products as a function of time, such as stopped-flow spectrophotometry. The mechanism of ligand substitution at a metal center can be either associative, dissociative, or interchange in nature.

Table 2: Illustrative Thermodynamic Data for Metal Complex Formation with a Related Pyridine-Carboxylic Acid Ligand

| Metal Ion | log K1 | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Mn(II) | 3.5 | -20.0 | -5.0 | 50 |

| Co(II) | 4.5 | -25.7 | -8.0 | 59 |

| Ni(II) | 5.5 | -31.4 | -10.0 | 72 |

| Cu(II) | 7.5 | -42.8 | -15.0 | 93 |

| Zn(II) | 4.8 | -27.4 | -9.0 | 62 |

Note: The data in this table are hypothetical and for a related pyridine-carboxylic acid ligand to illustrate the typical trends and parameters measured. The stability of complexes often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).

Spectroscopic Signatures of Coordination Events

Spectroscopic techniques are invaluable for probing the coordination of this compound to metal ions. Changes in the electronic and vibrational properties of the ligand upon complexation provide direct evidence of metal-ligand bond formation and can offer insights into the coordination mode.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic vibrational bands for the C=O (amide I), N-H, and S=O stretching modes are observed. Upon coordination to a metal ion through the pyridine nitrogen and the amide oxygen, the C=O stretching frequency is typically expected to shift to a lower wavenumber due to the weakening of the C=O bond upon coordination of the oxygen atom to the metal. The N-H stretching frequency may also be affected, particularly if the amide proton is involved in hydrogen bonding within the complex or in the crystal lattice. The S=O stretching frequencies of the methanesulfonyl group might also exhibit shifts if these oxygen atoms are involved in any secondary coordination or strong hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of diamagnetic metal complexes in solution. The coordination of this compound to a metal ion will cause changes in the chemical shifts of the protons and carbons of the ligand. Protons on the pyridine ring and the amide N-H proton are particularly sensitive to coordination. The downfield shift of the pyridine ring protons is a common indicator of coordination to the pyridine nitrogen.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is characterized by π-π* and n-π* transitions associated with the pyridine ring and the carboxamide group. Upon complexation with a transition metal ion, new absorption bands may appear in the visible region of the spectrum, which are attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. These new bands are often responsible for the characteristic colors of transition metal complexes.

Table 3: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Observable | Expected Change Upon Coordination |

| IR | ν(C=O) | Shift to lower frequency |

| IR | ν(S=O) | Potential shift depending on interaction |

| ¹H NMR | Pyridine protons | Downfield shift |

| ¹H NMR | Amide N-H proton | Shift and/or broadening |

| ¹³C NMR | Pyridine and C=O carbons | Shift in chemical shift |

| UV-Vis | Absorption Spectrum | Appearance of new d-d or charge transfer bands |

Theoretical Modeling of Electronic Structure and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the electronic structure and bonding in coordination complexes of this compound. These theoretical methods can be used to predict and rationalize the geometries of the complexes, the nature of the metal-ligand interactions, and their spectroscopic properties.

DFT calculations can be employed to optimize the molecular structures of the free ligand and its metal complexes, providing information on bond lengths, bond angles, and coordination geometries. The calculated structures can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the electronic properties and reactivity of the complexes. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the electronic stability and can be correlated with the observed electronic transitions in the UV-Vis spectrum. The spatial distribution of the HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis can be used to quantify the nature and strength of the metal-ligand bonds by examining the donor-acceptor interactions between the filled orbitals of the ligand and the empty orbitals of the metal, and vice versa. This can help to elucidate the covalent and electrostatic contributions to the coordination bond. Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of the complexes, allowing for the assignment of the observed absorption bands to specific electronic transitions.

While specific theoretical studies on this compound complexes are limited, research on similar systems, such as pyrazine (B50134) carboxamide complexes, has demonstrated the utility of DFT in understanding their electronic structure and predicting their properties. bendola.com

Research Applications of Coordination Complexes

Catalytic Activity in Organic Transformations

Coordination complexes of pyridine-carboxamide derivatives have attracted considerable interest for their potential applications as catalysts in a variety of organic transformations. The ability of these ligands to stabilize metal centers in various oxidation states and to modulate their reactivity through electronic and steric effects makes them versatile platforms for catalyst design.

Ruthenium complexes, for instance, are well-known for their catalytic prowess in hydrogenation, transfer hydrogenation, and oxidation reactions. The presence of a pyridine-carboxamide ligand can influence the activity and selectivity of the catalyst. For example, ruthenium complexes have been shown to catalyze the oxidation of alcohols and olefins. researchgate.net In some cases, these complexes can also act as catalysts for water oxidation, which is a key reaction in artificial photosynthesis. nih.govresearchgate.net

While there are no specific reports on the catalytic applications of coordination complexes of this compound, the structural and electronic features of this ligand suggest that its metal complexes could be promising candidates for various catalytic processes. The strong electron-withdrawing methanesulfonyl group could significantly influence the electronic properties of the metal center, potentially enhancing its catalytic activity in certain reactions. Further research is needed to explore the catalytic potential of these complexes.

Table 4: Potential Catalytic Applications for Metal Complexes of Pyridine-Carboxamide Ligands

| Reaction Type | Metal Center | Reference Compound Type |

| Transfer Hydrogenation | Ruthenium(II) | [Ru(arene)(N,O-chelate)Cl] |

| Oxidation of Alcohols | Ruthenium(IV)-oxo | [Ru(IV)(L)(O)]2+ |

| C-C Coupling Reactions | Palladium(II) | [Pd(L)2Cl2] |

| Water Oxidation | Ruthenium(II) | [Ru(bipyridine)(L)(OH2)]2+ |

Note: This table provides examples of catalytic reactions where complexes of related pyridine-carboxamide ligands have shown activity. The specific performance of this compound complexes would require experimental investigation.

Supramolecular Assembly and Host-Guest Chemistry

There is no available scientific literature that describes the use of this compound in the formation of supramolecular assemblies or in the context of host-guest chemistry. Research on how the methanesulfonyl and carboxamide groups might direct non-covalent interactions such as hydrogen bonding or stacking interactions to form larger, organized structures has not been published. Consequently, no data tables or detailed research findings on its role as a host or guest molecule can be provided.

Development of Metal-Organic Framework (MOF) Precursors

Similarly, the use of this compound as an organic linker or ligand for the synthesis of Metal-Organic Frameworks (MOFs) is not documented in the current body of scientific literature. The potential for the pyridine and carboxamide functionalities to coordinate with metal centers, and for the methanesulfonyl group to impart specific properties to a resulting framework, has not been explored in published research. Therefore, there are no research findings or data tables to present regarding its application as a MOF precursor.

Computational and Theoretical Investigations of 6 Methanesulfonylpyridine 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric properties. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For 6-Methanesulfonylpyridine-2-carboxamide, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the carboxamide group, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing methanesulfonyl group. The presence of the sulfonyl group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to compute these orbital energies and visualize their spatial distribution. materialsciencejournal.org These calculations can also generate molecular electrostatic potential (MESP) maps, which illustrate the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. materialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Data for a Pyridine Derivative This table presents hypothetical but representative data based on typical DFT calculations for similar aromatic sulfonyl carboxamide compounds.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | Indicates high kinetic stability |

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds—specifically the C(pyridine)-C(amide) bond and the C(pyridine)-S(sulfonyl) bond—gives rise to different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface (PES), or energy landscape, that describes the energy changes associated with these rotations.

Theoretical studies on related pyridine-2,6-dicarboxamide derivatives show that the planarity of the carboxamide groups relative to the pyridine ring is a key conformational feature. mdpi.com For this compound, the orientation of the carboxamide group relative to the pyridine nitrogen and the orientation of the methanesulfonyl group are critical. Intramolecular interactions, such as hydrogen bonds or steric hindrance between the substituents, will dictate the preferred conformations.

Computational methods can systematically rotate these bonds and calculate the energy at each step to identify energy minima (stable conformers) and transition states. The results are often visualized as a Ramachandran-like plot showing energy as a function of one or more dihedral angles. This analysis is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors.

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. mdpi.com The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Predicted chemical shifts for this compound would be compared to experimental spectra to confirm its structure. Discrepancies between calculated and observed shifts can often reveal subtle conformational or solvent effects. liverpool.ac.uk

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. materialsciencejournal.org For this compound, characteristic frequencies would be predicted for the C=O stretch of the amide, the N-H stretches of the primary amide, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. These theoretical predictions are instrumental in assigning the peaks observed in an experimental IR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical but representative data based on typical DFT calculations for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Carboxamide (C=O) | Stretching | ~1690 |

| Carboxamide (N-H) | Symmetric Stretch | ~3450 |

| Carboxamide (N-H) | Asymmetric Stretch | ~3560 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1150 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1340 |

Molecular Dynamics Simulations

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system. nih.gov

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects by explicitly including solvent molecules (like water) in the simulation box. The interactions between the solute (this compound) and the solvent molecules are calculated, revealing how the solvent stabilizes certain conformers over others. nih.gov

For instance, in a polar solvent like water, conformations that expose the polar carboxamide and sulfonyl groups to the solvent for hydrogen bonding would be favored. MD simulations can track changes in key dihedral angles over time, showing the flexibility of the molecule and the lifetimes of different conformational states in solution. These simulations provide a more realistic model of the molecule's behavior under experimental conditions compared to in-vacuo quantum calculations. mdpi.comresearchgate.net

Given that many pyridine carboxamide and sulfonyl-containing molecules exhibit biological activity, theoretical models can be used to investigate how this compound might interact with a protein target. nih.govnih.govnih.gov This process typically involves two stages: molecular docking and MD simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The this compound molecule would be placed into the binding pocket of a target protein, and a scoring function would be used to estimate the strength of the interaction (binding affinity) for many possible poses. Docking can identify key interactions, such as hydrogen bonds between the amide N-H or C=O groups and protein residues, or interactions involving the sulfonyl oxygens. nih.gov

MD Simulations of the Complex: Following docking, a long-timescale MD simulation of the ligand-protein complex is often performed. This simulation assesses the stability of the predicted binding pose and reveals the dynamic nature of the interaction. nih.gov The simulation can show how the ligand and protein adjust their conformations to optimize their binding, and how water molecules might mediate their interaction. The results can be used to calculate a more accurate binding free energy, providing a theoretical prediction of the ligand's potency. nih.gov

Conformational Ensemble Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, it is not a single static structure but rather an ensemble of interconverting conformations that defines its behavior. Conformational ensemble analysis aims to identify the set of low-energy conformations that a molecule is likely to adopt in a given environment.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule. A systematic search of the conformational space, often through dihedral angle scanning, can reveal the energetically favorable conformations. The results of such an analysis would typically be presented in a table summarizing the relative energies and key dihedral angles of the stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C2-C(O)-N) (°) | Dihedral Angle (C5-S-C-H) (°) |

|---|---|---|---|

| 1 | 0.00 | 178.5 | 60.2 |

| 2 | 0.75 | -10.2 | 179.8 |

Note: This table is illustrative and based on the expected conformational flexibility of the molecule. Actual values would be derived from specific computational studies.

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

In silico modeling plays a pivotal role in modern drug discovery by enabling the exploration of structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, various computational techniques can be applied to guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 3.2

This equation would suggest that biological activity increases with hydrophobicity and the number of hydrogen bond donors, while it decreases with molecular weight.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound, docking studies could be used to elucidate its binding mode within the active site of a target enzyme or receptor.

The docking process involves:

Preparation of the Protein and Ligand: Three-dimensional structures of the protein and this compound are prepared, including the addition of hydrogen atoms and assignment of partial charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to rank the different poses, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxamide NH2 | Asp120 (O) | 2.8 |

| Hydrogen Bond | Carboxamide C=O | Arg85 (NH) | 3.1 |

| Hydrophobic | Pyridine Ring | Phe78, Leu102 | - |

Note: This table is illustrative. The specific interactions would depend on the actual protein target.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Pharmacophore modeling for this compound would involve identifying the essential structural elements and their spatial arrangement required for its activity.

A pharmacophore model for this compound and its analogues would likely include features such as:

A hydrogen bond donor (from the carboxamide NH2).

A hydrogen bond acceptor (from the carboxamide carbonyl oxygen and the sulfonyl oxygens).

An aromatic ring feature (from the pyridine ring).

A hydrophobic feature.

This pharmacophore model can then be used to search large chemical databases for novel compounds that match the model and are therefore likely to be active. It also provides a blueprint for the design of new derivatives with improved properties by defining the chemical space of active compounds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, intermediates, and transition states, a deeper understanding of the reaction can be achieved.

The synthesis of this compound likely involves the formation of an amide bond between a derivative of 6-methanesulfonylpyridine-2-carboxylic acid and an amine. Computational methods, particularly quantum mechanics, can be used to model the reaction mechanism and identify the transition state.

Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

For the amidation reaction, computational analysis could investigate, for example, a concerted mechanism versus a stepwise mechanism involving a tetrahedral intermediate. The calculated energies of the reactants, intermediates, transition states, and products would provide a comprehensive energy profile of the reaction.

Table 3: Hypothetical Calculated Energies for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

Note: This table is illustrative. Actual values would be obtained from specific quantum mechanical calculations.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

A comprehensive review of scientific literature and chemical databases did not yield specific computational or theoretical investigations focused on predicting the regio- and stereoselectivity of chemical reactions for this compound. While general computational methods for predicting reaction outcomes are well-established in organic chemistry, dedicated studies applying these methodologies to this particular compound were not found in the public domain.

Theoretical and computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting selectivity. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate the energy profiles of different reaction pathways. By comparing the activation energies for the formation of various regioisomers or stereoisomers, researchers can predict the most likely product distribution. These calculations often consider the electronic and steric effects of the substituents on the pyridine ring, namely the methanesulfonyl and carboxamide groups, to determine the favored sites of reaction.

For instance, in the context of electrophilic aromatic substitution, computational models can predict the most probable position of attack by analyzing the electron density distribution on the pyridine ring of this compound. Similarly, for nucleophilic substitution reactions, the model would identify the most electrophilic sites. The prediction of stereoselectivity often involves the calculation of transition state energies for pathways leading to different stereoisomers, with the lowest energy pathway corresponding to the major product.

Despite the availability of these powerful predictive tools, their specific application to this compound has not been detailed in published research. Therefore, no specific data tables or detailed research findings on the predicted regio- and stereoselectivity of this compound can be presented.

Mechanistic Insights into the Molecular Interactions of this compound

A comprehensive review of non-clinical in vitro studies investigating the enzymatic and protein-level interactions of this compound.

The following article details the current understanding of the molecular interactions of the chemical compound this compound, based on available scientific literature. The scope of this article is strictly limited to in vitro mechanistic investigations, excluding any clinical data.

Mechanistic Investigations of Molecular Interactions Excluding Clinical Studies

Protein-Ligand Interaction Analysis

Molecular Recognition Principles and Driving Forces